molecular formula C4HCl3N2 B138864 2,4,6-Trichloropyrimidine CAS No. 3764-01-0

2,4,6-Trichloropyrimidine

Cat. No.: B138864
CAS No.: 3764-01-0
M. Wt: 183.42 g/mol
InChI Key: DPVIABCMTHHTGB-UHFFFAOYSA-N
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Description

2,4,6-Trichloropyrimidine is a chlorinated derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This compound is known for its significant reactivity due to the presence of three chlorine atoms, making it a valuable intermediate in organic synthesis and various industrial applications .

Biochemical Analysis

Biochemical Properties

2,4,6-Trichloropyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to the modification of their structure and function . These interactions can result in the inhibition or activation of specific biochemical pathways, depending on the context.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to inhibit the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins, by modulating the activity of nuclear factor kappa B (NF-κB) signaling pathway . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can form covalent bonds with nucleophilic amino acid residues in enzymes, leading to their inhibition or activation . For instance, this compound has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under normal conditions but can degrade when exposed to strong oxidizing agents or acidic environments . Long-term exposure to this compound has been shown to cause persistent changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as anti-inflammatory activity, by inhibiting the expression of pro-inflammatory cytokines . At high doses, this compound can cause toxic or adverse effects, such as hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of carefully determining the appropriate dosage for therapeutic applications and minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be further processed or excreted . The metabolic pathways of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, and can bind to intracellular proteins that facilitate its localization and accumulation . The distribution of this compound within tissues can affect its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trichloropyrimidine can be synthesized through the chlorination of barbituric acid using phosphorus oxychloride as the chlorinating agent. The reaction typically involves refluxing barbituric acid with phosphorus oxychloride in the presence of a deacidification agent, such as dimethylaniline. The reaction yields this compound with a high degree of purity and efficiency .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichloropyrimidine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of chlorine atoms makes it highly reactive towards nucleophiles, leading to the formation of substituted pyrimidines .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various substituted pyrimidines, which have significant applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to other chlorinated pyrimidines. This increased reactivity makes it a valuable intermediate in the synthesis of a wide range of substituted pyrimidines .

Properties

IUPAC Name

2,4,6-trichloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4HCl3N2/c5-2-1-3(6)9-4(7)8-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVIABCMTHHTGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5049287
Record name 2,4,6-Trichloropyrimidine
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Molecular Weight

183.42 g/mol
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CAS No.

3764-01-0
Record name 2,4,6-Trichloropyrimidine
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Record name 2,4,6-Trichloropyrimidine
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Record name 3764-01-0
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Record name Pyrimidine, 2,4,6-trichloro-
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Record name 2,4,6-Trichloropyrimidine
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Record name 2,4,6-trichloropyrimidine
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Record name 2,4,6-TRICHLOROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,4,6-trichloropyrimidine?

A1: this compound has a molecular formula of C4HCl3N2 and a molecular weight of 183.41 g/mol.

Q2: How does the structure of this compound influence its reactivity?

A2: The three chlorine atoms are highly susceptible to nucleophilic substitution reactions due to the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring. [, , ] This makes this compound a useful starting material for synthesizing diverse pyrimidine derivatives. [, , , , ]

Q3: What spectroscopic techniques are commonly used to characterize this compound?

A3: Researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to characterize this compound and its derivatives. [, , , , ]

Q4: Can you explain the regioselective substitution observed in this compound?

A4: The 4-position of the pyrimidine ring is generally more reactive towards nucleophiles compared to the 2- and 6-positions. [, , ] This regioselectivity stems from the electronic effects of the chlorine atoms and the nitrogen atoms within the pyrimidine ring. [, ]

Q5: How does this compound react with anilines?

A5: this compound predominantly undergoes monosubstitution with various 4-substituted anilines, primarily at the 4-position, yielding 4-substituted-2,6-dichloropyrimidines. [] The ratio of isomeric products (2-substituted vs. 4-substituted) is influenced by the Hammett constants of the substituents on the aniline ring, showcasing the impact of electronic effects on the reaction. [] Interestingly, the choice of solvent can also affect the isomeric ratio. []

Q6: What are some notable applications of this compound?

A6: this compound is a key intermediate in the synthesis of various compounds, including pharmaceuticals like the anti-HIV drug Etravirine, [, ] antibacterial agents, [, , ] and potential anti-asthma drugs. [] It is also used as a reactive agent for improving the anti-pilling performance of cellulose-based textiles. [, ]

Q7: How does this compound enhance the anti-pilling properties of textiles?

A7: this compound can covalently crosslink cellulose fibers, [, ] thereby increasing their resistance to abrasion and reducing pilling. This crosslinking occurs through nucleophilic substitution reactions between the chlorine atoms of this compound and hydroxyl groups on the cellulose fibers. [, ]

Q8: What are the advantages of using this compound for textile modification?

A8: Compared to other textile treatments, this compound offers several advantages: * High efficiency: Treatment with this compound can achieve significant improvements in anti-pilling performance. [, ] * Durability: The covalent nature of the crosslinking provides good wash durability. [, ] * Versatility: It can be applied to various types of fabrics, including blends. []

Q9: Does this compound exhibit any catalytic properties?

A9: While not a catalyst itself, derivatives of this compound, such as pyridodipyrimidines, exhibit catalytic activity in the oxidation of alcohols to aldehydes or ketones. [, , ] These reactions typically occur under mild conditions and demonstrate significant turnover numbers. [, , ]

Q10: How is computational chemistry employed in the study of this compound?

A10: Computational methods like Density Functional Theory (DFT) are valuable for predicting and understanding the reactivity of this compound. [] Researchers have employed these methods to calculate thermochemical properties, study reaction mechanisms, and design novel derivatives with desired properties. []

Q11: What are some key Structure-Activity Relationship (SAR) findings for this compound derivatives?

A11: SAR studies reveal that modifications to the 2, 4, and 6 positions of the pyrimidine ring can significantly impact biological activity. [, , , , ] For instance, introducing specific substituents, like arylamino groups, at the 2-position has been explored for enhancing antiviral activity against HIV-1. [] Similarly, incorporating various amine substituents at the 4-position has led to compounds with potent antiemetic properties. []

Q12: What is known about the stability of this compound?

A12: this compound is sensitive to hydrolysis, particularly under basic conditions. [, ] This sensitivity necessitates careful handling and storage to prevent degradation.

Q13: Are there any specific handling and storage recommendations for this compound?

A13: It is advisable to store this compound in a cool, dry place, away from moisture and incompatible materials. It should be handled with appropriate safety precautions, including gloves and eye protection, to prevent contact.

Q14: What are the environmental concerns associated with this compound?

A14: As with many halogenated organic compounds, responsible waste management is crucial for this compound to minimize potential environmental impact. Research on its ecotoxicological effects and degradation pathways is essential for developing appropriate disposal and mitigation strategies.

Q15: What are potential future directions for research on this compound?

A15: Several avenues for future research exist, including:* Developing greener synthetic routes: Exploring more environmentally friendly methods for synthesizing this compound and its derivatives is an area of active research. []* Expanding applications: Investigating novel applications of this compound derivatives, particularly in materials science and catalysis, holds promise.* Understanding biological targets: For pharmaceutical applications, further research is crucial to elucidate the specific mechanisms of action and identify the biological targets of promising this compound derivatives.

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